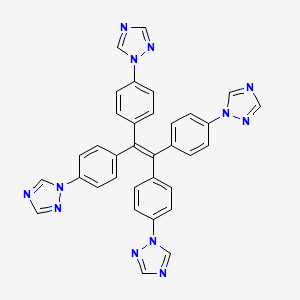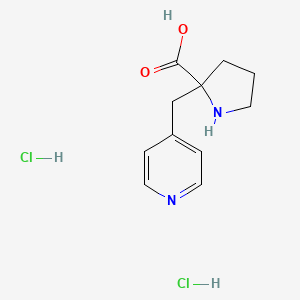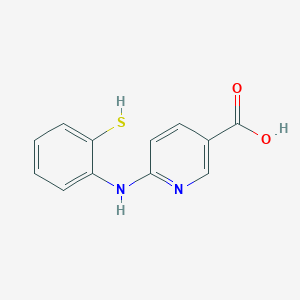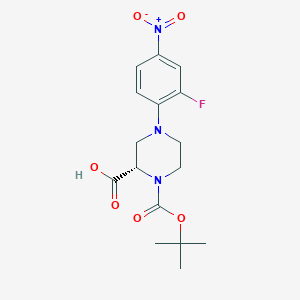
(S)-4-(2-Fluoro-4-nitrophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-(2-Fluoro-4-nitrophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid is a complex organic compound that features a piperazine ring substituted with a fluoro-nitrophenyl group and a tert-butoxy-carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(2-Fluoro-4-nitrophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps may include:
Formation of the Piperazine Ring: This can be achieved through cyclization reactions involving appropriate diamines and dihalides.
Introduction of the Fluoro-Nitrophenyl Group: This step may involve nucleophilic aromatic substitution reactions where a fluoro-nitrophenyl halide reacts with the piperazine ring.
Protection with Tert-Butoxy-Carbonyl Group: The tert-butoxy-carbonyl group can be introduced using tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(2-Fluoro-4-nitrophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The fluoro group can be substituted with other nucleophiles.
Substitution: The tert-butoxy-carbonyl group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts like palladium on carbon.
Reduction: Reagents such as lithium aluminum hydride or borane can be used.
Substitution: Acidic conditions using trifluoroacetic acid can remove the tert-butoxy-carbonyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can yield a variety of derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving piperazine derivatives.
Medicine: Potential use in drug development due to its structural features.
Industry: Applications in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-4-(2-Fluoro-4-nitrophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
(S)-4-(2-Fluoro-4-nitrophenyl)piperazine-2-carboxylic acid: Lacks the tert-butoxy-carbonyl group.
(S)-4-(2-Chloro-4-nitrophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid: Has a chloro group instead of a fluoro group.
(S)-4-(2-Fluoro-4-aminophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid: Has an amino group instead of a nitro group.
Uniqueness
The presence of both the fluoro-nitrophenyl group and the tert-butoxy-carbonyl group in (S)-4-(2-Fluoro-4-nitrophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid makes it unique compared to its analogs. These groups can influence the compound’s reactivity, solubility, and biological activity.
Properties
Molecular Formula |
C16H20FN3O6 |
|---|---|
Molecular Weight |
369.34 g/mol |
IUPAC Name |
(2S)-4-(2-fluoro-4-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid |
InChI |
InChI=1S/C16H20FN3O6/c1-16(2,3)26-15(23)19-7-6-18(9-13(19)14(21)22)12-5-4-10(20(24)25)8-11(12)17/h4-5,8,13H,6-7,9H2,1-3H3,(H,21,22)/t13-/m0/s1 |
InChI Key |
OEGVXCIIXAPYMY-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN(C[C@H]1C(=O)O)C2=C(C=C(C=C2)[N+](=O)[O-])F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C2=C(C=C(C=C2)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[4-(2,4-Dichlorophenyl)butyl]aniline;hydrochloride](/img/structure/B13734215.png)
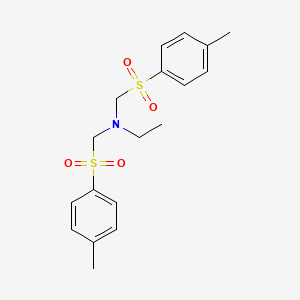
![Isopropyliden-proscillaridin [German]](/img/structure/B13734217.png)
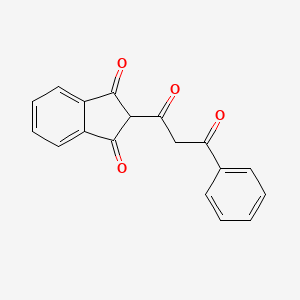

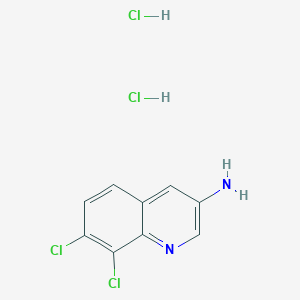

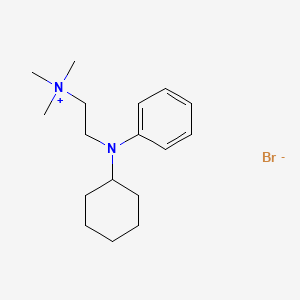
![5-Hydroxy-4-[(2-methylpropan-2-yl)oxy]cyclopent-2-en-1-one](/img/structure/B13734265.png)
![N-[1-phenyl-3-piperidinopropyl]benzamide](/img/structure/B13734266.png)
